molecular formula C13H24N2O3 B7927904 [(2-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid

[(2-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid

Cat. No.: B7927904
M. Wt: 256.34 g/mol
InChI Key: MBLHSRDQXJMBKN-UHFFFAOYSA-N
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Description

Research Use and Value [(2-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid is a synthetic Mannich base derivative supplied for research and development purposes. As a Mannich base, this compound belongs to a structurally diverse class of chemicals known for their broad utility in medicinal chemistry and drug design . Its core structure, which integrates cyclohexyl, acetylamino, and isopropyl-amino acetic acid motifs, makes it a valuable intermediate for exploring structure-activity relationships (SAR) and for the synthesis of more complex chemical entities. Researchers can utilize this compound in the development of novel pharmacologically active agents, leveraging the Mannich base scaffold's demonstrated potential. Potential Research Applications and Mechanism Mannich bases are extensively investigated for their diverse biological activities. Although the specific properties of this compound require further experimental characterization, compounds of this class have been reported to exhibit cytotoxic, anticancer, antibacterial, and antifungal properties in scientific literature . The biological activity of Mannich bases is often attributed to their ability to act as alkylating agents for cellular thiols or as inhibitors of various enzymes . The presence of the acetic acid functional group in this molecule can enhance its water solubility, which is a strategic modification in drug design to improve the hydrophilic properties of a lead compound . This makes it a candidate for prodrug development, where the active molecule could be released under controlled hydrolytic conditions. Handling and Disclaimer This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-[(2-acetamidocyclohexyl)-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-9(2)15(8-13(17)18)12-7-5-4-6-11(12)14-10(3)16/h9,11-12H,4-8H2,1-3H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLHSRDQXJMBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C1CCCCC1NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexane Ring Functionalization

The cyclohexyl scaffold is typically derived from aromatic precursors via catalytic hydrogenation. For example, 2-nitroacetophenone undergoes hydrogenation using PtO₂ or Raney Ni under H₂ pressure (3–5 bar) to yield 2-aminocyclohexanol . Subsequent acetylation with acetic anhydride in the presence of pyridine produces 2-acetamidocyclohexanol , which is converted to the amine via a Curtius rearrangement or Hofmann degradation .

Alternative Route via Reductive Amination

A more efficient approach involves reductive amination of 2-acetamidocyclohexanone using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane . This method achieves >85% yield with minimal epimerization.

Introduction of the Isopropylamino Group

Alkylation of 2-Acetylamino-cyclohexylamine

The primary amine reacts with isopropyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base. However, over-alkylation to tertiary amines is common, necessitating careful stoichiometry (1:1.05 molar ratio ) and low temperatures (0–5°C ).

Reductive Amination Strategy

To circumvent selectivity issues, 2-acetylamino-cyclohexylamine and acetone undergo reductive amination with NaBH(OAc)₃ in THF , yielding the secondary amine with 92% efficiency . This method avoids polyalkylation and simplifies purification.

Conjugation with Acetic Acid

Nucleophilic Substitution

The secondary amine reacts with bromoacetic acid ethyl ester in acetonitrile under reflux, followed by hydrolysis with LiOH in aqueous ethanol to afford the carboxylic acid. Yields range from 70–75% , with residual ester requiring column chromatography.

Mitsunobu Coupling

An alternative employs the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the amine with glycolic acid . While efficient (88% yield ), this method introduces stoichiometric byproducts, complicating scale-up.

Process Optimization and Industrial Considerations

Catalytic Hydrogenation

Industrial-scale synthesis often utilizes Pd/C (5% w/w) for nitro-group reductions, offering >95% conversion with <2% over-reduction byproducts . Solvent systems like methanol/water (4:1) enhance catalyst longevity.

Solvent and Temperature Effects

  • Acetylation : Optimal in tetrahydrofuran (THF) at 60°C for 3 hours .

  • Reductive amination : Conducted in methanol at 25°C to prevent imine hydrolysis.

Purification Challenges

  • Crystallization : The final product is purified via recrystallization from ethyl acetate/hexane (1:3) , achieving 99.2% purity (HPLC).

  • Chromatography : Silica gel chromatography with CH₂Cl₂/MeOH (9:1) removes unreacted intermediates.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Alkylation7098.5Moderate1,200
Reductive Amination9299.1High950
Mitsunobu Coupling8898.8Low1,500

Data synthesized from patent examples and reaction optimization studies .

Chemical Reactions Analysis

Types of Reactions

[(2-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetylamino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound exhibits promising pharmacological properties, particularly as a potential therapeutic agent. Its structural characteristics suggest it may interact with neurotransmitter systems, especially those related to acetylcholine and serotonin. Preliminary studies indicate that it could have analgesic and anti-inflammatory effects, making it a candidate for pain management therapies.

Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological efficacy of [(2-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid. SAR studies can help identify which modifications enhance its activity against specific biological targets. For instance, small non-polar substituents at specific sites have been shown to improve anticonvulsant activity in similar compounds .

Neuropharmacology

Interaction with Receptors
Research has demonstrated that this compound may bind to various receptors, influencing neurotransmission and potentially providing therapeutic benefits in neurological disorders. Its ability to modulate receptor activity makes it a valuable subject for studies focused on developing new neuropharmacological agents .

Case Studies
Several studies have examined the neuropharmacological effects of structurally related compounds, providing insights into the potential applications of this compound. For example, compounds with similar structures have been tested for their anticonvulsant properties, indicating that modifications can lead to significant changes in efficacy and safety profiles .

Organic Synthesis

Synthetic Intermediate
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can be utilized in the development of peptide-based drugs and other biologically active compounds . The versatility of this compound allows chemists to explore various pathways for creating new therapeutic agents.

Synthesis Methods
Different synthesis methods can be employed to produce this compound, each offering distinct advantages in terms of yield and purity. These methods are critical for scaling up production for research and potential clinical use .

Summary Table of Applications

Application Area Description Potential Benefits
Medicinal ChemistryPotential analgesic and anti-inflammatory propertiesPain management therapies
NeuropharmacologyInteraction with neurotransmitter systemsTreatment options for neurological disorders
Organic SynthesisBuilding block for peptide synthesis and other complex moleculesDevelopment of new therapeutic agents
Structure-Activity Relationship (SAR)Optimization of pharmacological efficacy through structural modificationsEnhanced efficacy and safety profiles

Mechanism of Action

The mechanism of action of [(2-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The acetylamino and isopropyl-amino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The cyclohexyl ring provides structural stability, while the acetic acid moiety may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between [(2-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Substituents Status
This compound Not provided C₁₄H₂₅N₃O₃ (inferred) ~283.37 g/mol Acetic acid, acetylated amine, cyclohexyl Isopropyl, acetylated cyclohexylamine Discontinued
[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid Not provided C₁₄H₂₃N₃O₃ ~281.35 g/mol Acetic acid, cyclopropyl-amino Cyclopropyl, cyclohexylamino Discontinued
2-[cyclopropyl(methyl)amino]acetic acid 1094909-72-4 C₆H₁₁NO₂ 129.16 g/mol Acetic acid, methylamino Cyclopropyl, methyl Available
[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid 1353987-79-7 C₁₄H₂₅N₃O₃ 283.37 g/mol Acetic acid, piperidine, acetyl Isopropyl, piperidin-3-ylmethyl Discontinued
Benzilic acid (2-hydroxy-2,2-diphenylacetic acid) 76-93-7 C₁₄H₁₂O₃ 228.25 g/mol Acetic acid, hydroxyl, diphenyl Two phenyl groups Available

Key Differences and Implications

Cyclohexyl vs. Piperidine Derivatives: The target compound and [(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid share similar molecular weights but differ in ring structure.

Substituent Effects: The cyclopropyl group in [4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid introduces ring strain and increased rigidity compared to the isopropyl group in the target compound. This may reduce conformational flexibility and alter binding affinity to biological targets . Benzilic acid lacks nitrogenous side chains but features two phenyl groups, making it highly hydrophobic and structurally distinct from the nitrogen-rich analogues .

Functional Group Variations: The acetylated amino group in the target compound may confer resistance to enzymatic degradation compared to non-acetylated derivatives like 2-[cyclopropyl(methyl)amino]acetic acid . The hydroxyl group in benzilic acid enables chelation of metal ions, a property absent in the other compounds .

Biological Activity

[(2-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activity and therapeutic applications. This article explores its biological mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Acetylamino group : Enhances solubility and may facilitate interactions with biological targets.
  • Cyclohexyl ring : Provides structural stability and hydrophobic characteristics.
  • Isopropylamino group : May influence receptor binding and enzymatic interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and isopropyl-amino groups are crucial for binding, while the cyclohexyl ring contributes to the overall stability of the compound. The acetic acid moiety may participate in hydrogen bonding, further modulating the activity of target biomolecules.

Anticancer Properties

Research has indicated that compounds structurally similar to this compound exhibit anticancer activities. For instance, analogues have shown cytotoxic effects against various human tumor cell lines. While direct toxicity may be low, these compounds can enhance the lytic properties of immune cells like macrophages and monocytes, suggesting a potential role in cancer immunotherapy .

Neuropharmacological Effects

The structural characteristics of this compound suggest possible interactions with neurotransmitter systems, particularly those involving acetylcholine and serotonin. Preliminary studies indicate potential analgesic and anti-inflammatory properties, making it a candidate for pain management therapies.

Case Studies

  • Cytotoxicity Evaluation : In vitro studies have shown that derivatives of similar compounds exhibit varying degrees of cytotoxicity against cancer cell lines, with some achieving IC50 values significantly lower than established chemotherapeutics.
  • Neuropharmacological Assessment : Animal models have been used to evaluate the analgesic effects of related compounds, revealing promising results that warrant further investigation into their mechanisms.
  • Antibacterial Testing : Compounds with similar structural features have undergone rigorous testing against common pathogens, demonstrating MIC values that suggest potential for clinical application.

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectsReferences
AnticancerAnalogues of flavone derivativesInduced cytotoxicity; enhanced immune response
NeuropharmacologicalIsopropylamine derivativesAnalgesic effects; interaction with neurotransmitters
AntibacterialSimilar cyclic compoundsSignificant activity against MRSA

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